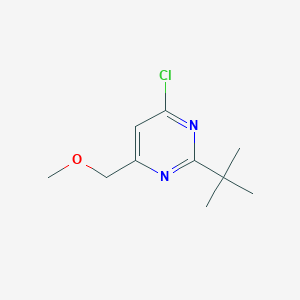

2-叔丁基-4-氯-6-(甲氧基甲基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a pyrimidine derivative that is commonly used as a building block in the synthesis of various biologically active molecules.

科学研究应用

锌络合物中的自旋相互作用

研究探讨了席夫碱和曼尼希碱所涉及的八面体锌络合物中的自旋相互作用,包括与“2-叔丁基-4-氯-6-(甲氧基甲基)嘧啶”相关的化合物。这些研究表明了此类化合物在理解锌配位化合物的氧化过程和磁性中的潜力,为其电子结构和在材料科学中的潜在应用提供了见解 (Orio 等人,2010)。

嘧啶衍生物的合成和表征

对嘧啶衍生物的新合成研究,包括与“2-叔丁基-4-氯-6-(甲氧基甲基)嘧啶”相关的合成,具有重要意义。这些研究专注于开发新的合成途径,表征嘧啶环的结构和电子性质,并探索在药物和材料科学中的潜在应用 (Kim 等人,1996)。

嘧啶衍生物的抗病毒活性

嘧啶衍生物的抗病毒活性,特别是那些在特定位置取代的衍生物,一直是人们感兴趣的课题。这些化合物在抑制逆转录病毒复制方面显示出前景,表明在开发新抗病毒药物方面具有潜在应用 (Hocková 等人,2003)。

嘧啶中的锡化反应和交叉偶联

对嘧啶的锡化反应和交叉偶联的研究为嘧啶环的功能化开辟了新途径,包括与“2-叔丁基-4-氯-6-(甲氧基甲基)嘧啶”类似的化合物。这些反应对于创建具有复杂有机分子的至关重要,在有机合成和药物开发中具有潜在应用 (Majeed 等人,1989)。

自旋标记核苷的分子设计

结合嘧啶衍生物的自旋标记核苷的分子设计因其稳定性和在核碱基上的行为而受到探索。这项研究对开发用于核磁共振波谱和分子成像的新型自旋标记化合物具有重要意义 (Aso 等人,2001)。

低介电常数材料的合成

对含有嘧啶单元的新型聚酰亚胺的合成研究,例如“2-叔丁基-4-氯-6-(甲氧基甲基)嘧啶”,已显示出在创建具有低介电常数的材料方面的潜在应用。这些材料对于电子行业至关重要,特别是在开发更高效、更小的电子设备方面 (Chern & Tsai,2008)。

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involving carbon–carbon bond formation .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .

Action Environment

It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-10(2,3)9-12-7(6-14-4)5-8(11)13-9/h5H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNQUPSDOKLAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)

![N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2917190.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2917200.png)

![ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate](/img/structure/B2917201.png)

![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2917204.png)